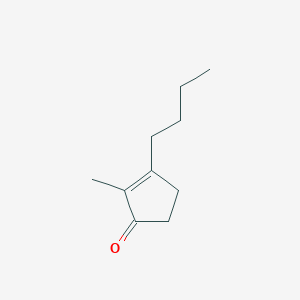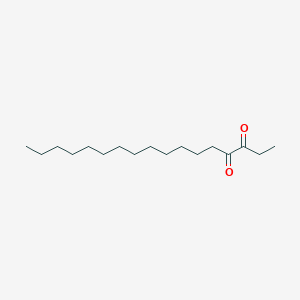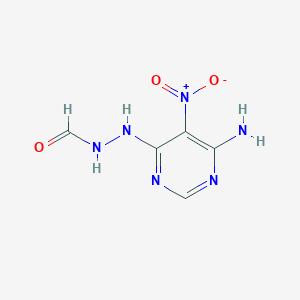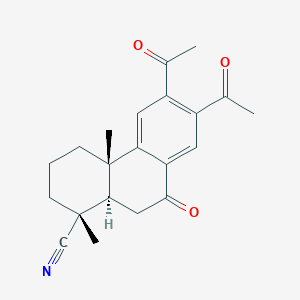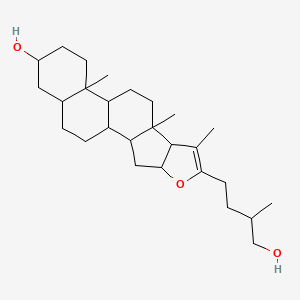
Furost-20(22)-en-3,26-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furost-20(22)-en-3,26-diol is a steroidal saponin compound that belongs to the furostanol saponins group. These compounds are typically found in various plant species, particularly in the Liliaceae family. This compound is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furost-20(22)-en-3,26-diol can be synthesized from diosgenin, a naturally occurring steroid sapogenin. The synthetic route involves several steps:
Methanolysis: Diosgenin is subjected to buffered methanolysis to produce pseudodiosgenin ditosylate.
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources such as Asparagus cochinchinensis. The extraction process includes:
Solvent Extraction: The plant material is extracted using solvents like methanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Furost-20(22)-en-3,26-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 3-chloroperoxybenzoic acid (MCPBA) and osmium tetroxide (OsO4).
Substitution: Substitution reactions can occur at various positions on the steroidal backbone, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: MCPBA, OsO4
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydroxylated Products: Formed during oxidation reactions.
Reduced Derivatives: Formed during reduction reactions.
Substituted Analogs: Formed during substitution reactions.
Applications De Recherche Scientifique
Furost-20(22)-en-3,26-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Medicine: It has potential therapeutic applications due to its antiproliferative and cytotoxic properties.
Industry: It is used in the production of steroidal drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of furost-20(22)-en-3,26-diol involves its interaction with cellular targets and pathways. It exerts its effects by:
Binding to Steroidal Receptors: It interacts with steroidal receptors, modulating their activity.
Inducing Apoptosis: It triggers apoptosis in cancer cells through mitochondrial pathways.
Inhibiting Cell Proliferation: It inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Comparaison Avec Des Composés Similaires
Furost-20(22)-en-3,26-diol can be compared with other similar compounds such as:
Aspacochioside D: A furostanol saponin isolated from Asparagus cochinchinensis.
Terrestrinin O: A furostanol saponin isolated from Tribulus terrestris.
Pseudoprotoneodioscin: Another furostanol saponin with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
6540-49-4 |
|---|---|
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
6-(4-hydroxy-3-methylbutyl)-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3 |
Clé InChI |
IQDKIMJGXXRZGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


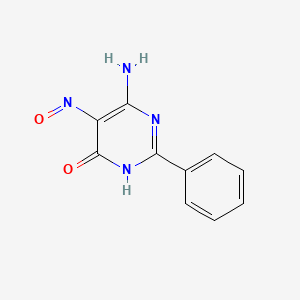
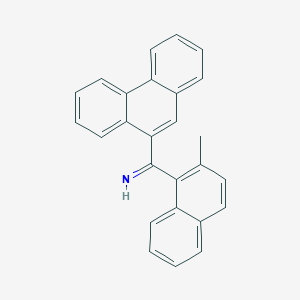
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)



